molecular formula C9H16N2O2 B1491426 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine CAS No. 1250092-78-4

1-(Oxolane-3-carbonyl)pyrrolidin-3-amine

Cat. No.: B1491426
CAS No.: 1250092-78-4
M. Wt: 184.24 g/mol
InChI Key: ONYYFEMFLNTJEZ-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)pyrrolidin-3-amine is a chemical compound offered for research and development purposes. This molecule features both an oxolane (tetrahydrofuran) ring and a pyrrolidine ring system, connected by an amide linkage. This structure combines hydrogen-bond acceptor and donor capabilities, making it a valuable intermediate in medicinal chemistry and drug discovery efforts. As a building block, it can be used to introduce specific three-dimensional structure and polarity into larger molecules, potentially modulating their physicochemical properties and biological activity. Researchers may employ this compound in the synthesis of compound libraries for high-throughput screening or as a precursor in the development of more complex pharmacologically active agents. Specific data on its applications, mechanism of action, and biological targets are not currently available in the scientific literature, highlighting its potential for novel research exploration. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

CAS No.

1250092-78-4

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C9H16N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h7-8H,1-6,10H2

InChI Key

ONYYFEMFLNTJEZ-UHFFFAOYSA-N

SMILES

C1CN(CC1N)C(=O)C2CCOC2

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The oxolane-3-carbonyl group in the target compound may enhance solubility and CNS penetration compared to nitrobenzyl () or halogenated pyridine () derivatives.

Pharmacokinetic and Drug-Likeness Comparison

Table 2: ADME and Drug-Likeness Profiles

Compound Class Lipinski’s Rule Compliance Oral Bioavailability Potential Notes Reference
Pyrrolidine derivatives (7a, 7b, etc.) Compliant (0 violations) High Suitable for oral drug development
This compound Likely compliant Moderate-High (predicted) Oxolane may improve metabolic stability
1-(2-Fluoroethyl)pyrrolidin-3-amine Not reported Unclear Fluorine enhances lipophilicity

Key Observations :

  • Pyrrolidine derivatives with simple substituents (e.g., ’s compounds 7a, 7b) exhibit favorable ADME profiles, implying that the target compound’s oxolane group may further optimize solubility and absorption .

Key Observations :

    Preparation Methods

    Ring Closure and Cyclization Approaches

    A common strategy involves cyclization of amino acid derivatives or hydroxy acid precursors to form the pyrrolidine ring, followed by functionalization:

    • Amine Cyclization of Hydroxy Acid Derivatives: According to a 2006 patent (US7652152B2), optically pure pyrrolidine derivatives such as (S)-3-hydroxypyrrolidine can be prepared by esterification of hydroxy acids, followed by lactam cyclization and amide reduction under mild conditions. The process uses solvents like water or C1-C4 alcohols and bases such as sodium carbonate or triethylamine, enabling efficient ring closure without harsh conditions. This method emphasizes consecutive reactions without intermediate purification, enhancing industrial scalability.

    • Ring Closure via Reaction of Malic Acid and Methylamine: A Chinese patent (CN113321605A) describes a method for preparing 1-methyl-3-pyrrolidinol involving ring closure between malic acid and methylamine in toluene or chlorobenzene solvent systems. This process includes reflux and water removal steps to promote cyclization, yielding a solid intermediate that is easier to purify. Subsequent reduction with boron-based reducing agents completes the synthesis. Although this patent focuses on 1-methyl-3-pyrrolidinol, the ring closure principles are applicable to related pyrrolidine derivatives such as 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine.

    Introduction of Oxolane-3-carbonyl Group

    The oxolane-3-carbonyl moiety can be introduced by acylation of the pyrrolidine amine:

    • Acylation Using Oxolane-3-carboxylic Acid or Derivatives: The pyrrolidin-3-amine intermediate can be reacted with oxolane-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides) under standard peptide coupling conditions to form the amide bond. This step typically requires coupling reagents such as carbodiimides or mixed anhydrides, often in the presence of bases like triethylamine.

    • Catalyzed Carbocyclization for Heteroatom-Containing Pyrrolidines: A 2020 study demonstrated that Ti–Mg catalyzed carbocyclization of allyl propargyl amines can be used to synthesize heteroatom-containing pyrrolidine derivatives, tolerating amine and ether substituents. This method offers a one-pot approach to polyfunctional pyrrolidines and could be adapted for oxolane-containing derivatives.

    Reduction and Purification

    • Reduction of Lactam or Amide Intermediates: Reduction of cyclic amides to pyrrolidinols or aminopyrrolidines is commonly achieved using mild reducing agents such as sodium borohydride or boron trifluoride-etherate complexes. This avoids the use of more hazardous reagents like lithium aluminum hydride, improving safety and scalability.

    • Purification Techniques: Crystallization of intermediates and extraction with organic solvents such as ethyl acetate are employed to enhance purity. The use of solvents like tetrahydrofuran and controlled temperature conditions during reduction and workup are critical for obtaining high-quality product.

    Comparative Data Table of Preparation Steps

    Step Method/Conditions Reagents/Materials Notes/Outcomes
    Ring Closure Reflux with malic acid and methylamine in toluene or chlorobenzene Malic acid, methylamine, toluene/chlorobenzene Solid intermediate formed, easy to purify
    Cyclization Lactam cyclization under acidic conditions Hydroxy acid ester, halogen acid or sulfuric acid Consecutive without purification, mild conditions
    Acylation Amide bond formation using coupling agents Oxolane-3-carboxylic acid derivatives, carbodiimides Standard peptide coupling chemistry
    Reduction Reduction with sodium borohydride or boron trifluoride complexes NaBH4, BF3·Et2O, THF Mild, safe, high yield
    Purification Extraction with ethyl acetate, crystallization Ethyl acetate, n-heptane, propanol Improved purity and yield
    Catalyzed Carbocyclization Ti–Mg catalyzed carbocyclization of allyl propargyl amines TiCl4, EtMgBr, Et2Zn One-pot synthesis, tolerance to heteroatoms

    Research Findings and Industrial Considerations

    • The use of mild reducing agents such as sodium borohydride and boron trifluoride-etherate complexes enhances safety and process stability compared to traditional hydride reagents.

    • Consecutive reaction steps without intermediate purification improve efficiency and reduce production costs, which is critical for industrial-scale synthesis.

    • The solid nature of intermediates such as 3-hydroxy-1-methylcyclobutanediamide facilitates crystallization and purification, leading to higher purity final products.

    • Catalytic carbocyclization methods provide innovative routes to pyrrolidine derivatives with diverse functional groups, potentially enabling one-pot syntheses of complex molecules including this compound analogs.

    Q & A

    Basic Questions

    Q. What are the standard synthetic routes for 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, and what reagents/conditions are critical for yield optimization?

    • Methodological Answer : The synthesis typically involves coupling pyrrolidin-3-amine derivatives with oxolane-3-carbonyl intermediates. Key steps include:

    • Nucleophilic Acyl Substitution : Reacting pyrrolidin-3-amine with activated oxolane-3-carbonyl chloride under inert conditions (e.g., dry THF, 0–5°C) .
    • Catalytic Coupling : Copper(I) bromide (0.05–0.1 eq) and cesium carbonate (3 eq) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., ethyl acetate/hexane) .
    • Critical Parameters : Moisture-sensitive reagents require anhydrous conditions. Yield optimization depends on stoichiometric control of cyclopropanamine derivatives and catalyst loading .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to avoid inhalation; monitor air quality with real-time sensors.
    • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash with soap/water for 15 minutes; consult a physician .
    • Waste Disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.8–2.2 ppm (pyrrolidine protons), δ 3.5–4.0 ppm (oxolane ring protons), and δ 7.0–7.5 ppm (amide protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm, with pyrrolidine carbons at 25–50 ppm .
    • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 215) .
    • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

    Advanced Research Questions

    Q. How can computational methods resolve contradictions in reaction pathways for synthesizing this compound?

    • Methodological Answer :

    • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., assessing acyl substitution vs. SN2 mechanisms) .
    • Reaction Path Search Tools : Software like GRRM or AutoMeKin simulates intermediates and bypasses trial-and-error experimentation .
    • Case Study : Contradictions in regioselectivity during substitution can be resolved by comparing computed activation energies for competing pathways .

    Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound derivatives?

    • Methodological Answer :

    • Quality Control :
    • HPLC-PDA : Ensure ≥95% purity; track impurities like unreacted pyrrolidin-3-amine .
    • Stability Testing : Store at –20°C under argon to prevent hydrolysis of the carbonyl group .
    • Bioactivity Standardization :
    • Use a reference standard (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) to calibrate assays .
    • Validate dose-response curves across ≥3 independent replicates to confirm IC₅₀ consistency .

    Q. How can researchers address conflicting data in the compound’s mutagenicity or carcinogenicity profiles?

    • Methodological Answer :

    • In Silico Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict mutagenicity based on structural alerts (e.g., amine groups) .
    • Ames Test Optimization :
    • Use TA98 and TA100 Salmonella strains with metabolic activation (S9 fraction) to assess frameshift mutations .
    • Compare results against negative controls (e.g., DMSO) and positive controls (e.g., sodium azide) .
    • Contradiction Resolution : Cross-validate with micronucleus assays in mammalian cells (e.g., CHO-K1) to rule out false positives .

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